

Comparative Pharmacokinetics of Alvelestat Tosylate and Similar Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Alvelestat tosylate*

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A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of **Alvelestat tosylate**, a selective oral inhibitor of neutrophil elastase, and similar compounds, Sivelestat and BAY 85-8501. Neutrophil elastase is a key protease implicated in the inflammatory processes of several respiratory diseases. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these inhibitors is crucial for optimizing their therapeutic use and developing new drug candidates.

Executive Summary

Alvelestat tosylate (formerly AZD9668) is an orally bioavailable and reversible inhibitor of neutrophil elastase. Pharmacokinetic studies have demonstrated its rapid absorption and a short elimination half-life, supporting a twice-daily dosing regimen. Sivelestat, administered intravenously, exhibits a dose-dependent increase in exposure and is used for treating acute lung injury. BAY 85-8501 is another oral inhibitor with an improved metabolic stability and half-life compared to earlier generations of these drugs. This guide presents a detailed comparison of their pharmacokinetic parameters, the methodologies used in these key studies, and an overview of their mechanism of action through relevant signaling pathways.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for **Alvelestat tosylate**, Sivelestat, and BAY 85-8501, derived from studies in both healthy volunteers and patient populations.

Parameter	Alvelestat (AZD9668)	Sivelestat	BAY 85-8501
Route of Administration	Oral	Intravenous	Oral
Tmax (Time to Peak Plasma Concentration)	0.5 - 1.5 hours[1]	Not applicable (IV)	Not specified in abstracts
Cmax (Maximum Plasma Concentration)	Dose-linear[1]	Increases with dose[2]	Not specified in abstracts
AUC (Area Under the Curve)	Dose-linear[1]	Increases with dose[2]	Not specified in abstracts
Volume of Distribution (Vd)	Not specified in abstracts	20.88 L (apparent)[3][4]	Not specified in abstracts
Clearance (CL)	Not specified in abstracts	1.79 L/h (apparent)[3][4]	Low clearance in rodents[5]
Elimination Half-life (t1/2)	Short, consistent with twice-daily dosing[1]	Not specified in abstracts	Improved half-life in rodents[5]
Renal Excretion	~40% as unchanged compound[1]	Not specified in abstracts	Not specified in abstracts
Steady State	Reached by Day 2 with negligible accumulation[1]	Reached after 48 hours with no obvious accumulation[2]	Trough concentrations plateaued after 2 weeks[6]

Experimental Protocols

Alvelestat (AZD9668) Pharmacokinetic Studies

The pharmacokinetic profile of Alvelestat was established through three double-blind, randomized, placebo-controlled studies involving 107 healthy Caucasian and Japanese volunteers and 18 patients with Chronic Obstructive Pulmonary Disease (COPD).[1][7] The studies assessed single and multiple exposures to Alvelestat for up to 14 days.[1][7] Doses ranged from single doses of up to 150 mg and multiple doses of up to 70 mg twice daily.[1][7] Plasma concentrations of Alvelestat were measured at various time points to determine pharmacokinetic parameters.

Sivelestat Pharmacokinetic Studies

A population pharmacokinetic analysis of Sivelestat was conducted in 15 Chinese patients with severe pneumonia.[3][4] Patients received 300-500 mg of Sivelestat every 24 hours via intravenous infusion for 5 to 14 days.[3][4] A total of 48 blood samples were collected and plasma drug concentrations were determined using ultra-high-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS).[3][4] The data was analyzed using a one-compartment model with proportional residual error.[3][4]

Another study in healthy Chinese subjects involved a randomized, double-blind, placebo-controlled, single- and multiple-dose escalation design.[2] In the single-dose cohorts, 12 groups of 8 volunteers received intravenous infusions of 1.0-20.2 mg/kg/h of Sivelestat or placebo for two hours.[2] In the multiple-dose cohorts, four groups received two-hour intravenous infusions of 2.0-5.0 mg/kg/h of Sivelestat or placebo every twelve hours for seven doses.[2] Serial blood samples were collected to analyze the pharmacokinetic profile.[2]

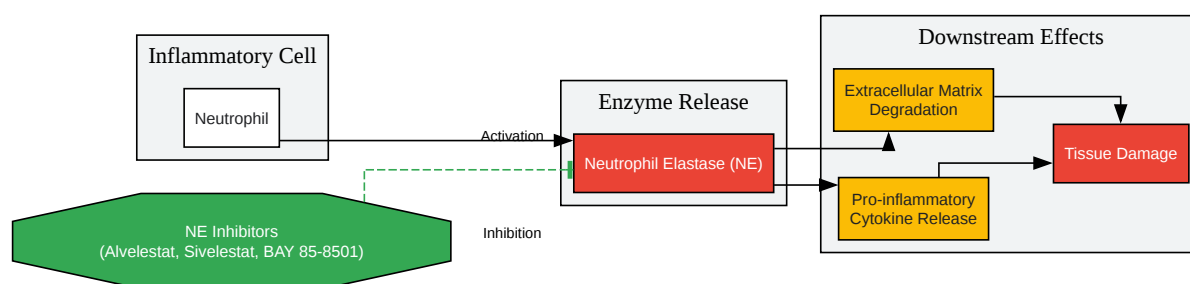
BAY 85-8501 Pharmacokinetic Studies

A Phase IIa, randomized, double-blind, placebo-controlled, parallel-group study was conducted to assess the safety, efficacy, and pharmacokinetics of BAY 85-8501 in patients with non-cystic fibrosis bronchiectasis.[6][8] The study involved the oral administration of BAY 85-8501.[8] Pharmacokinetic parameters were evaluated as a secondary objective.[6][8] Preclinical pharmacokinetic studies in rodents showed that BAY 85-8501 has low clearance and an improved half-life.[5] The metabolic stability was assessed in rat hepatocytes.[5]

Mechanism of Action and Signaling Pathways

Neutrophil elastase, released by neutrophils during inflammation, contributes to tissue damage in various respiratory diseases. Alvelestat, Sivelestat, and BAY 85-8501 are all selective inhibitors of this enzyme, thereby mitigating its detrimental effects.

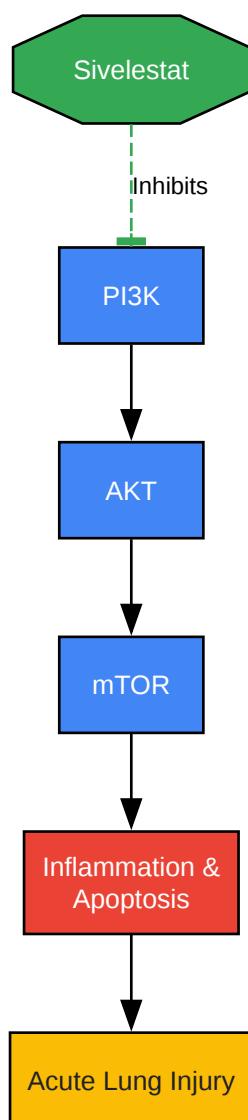
The general signaling pathway initiated by neutrophil elastase involves the degradation of extracellular matrix proteins and the activation of pro-inflammatory pathways.



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Caption: General mechanism of neutrophil elastase and its inhibitors.

Sivelestat has been shown to exert its therapeutic effect in acute lung injury by specifically inhibiting the PI3K/AKT/mTOR signaling pathway.



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Caption: Sivelestat's inhibition of the PI3K/AKT/mTOR pathway.

Conclusion

Alvelestat tosylate, Sivelestat, and BAY 85-8501 represent a class of targeted therapies with the potential to address the underlying inflammatory processes in a range of respiratory diseases. While Alvelestat and BAY 85-8501 offer the convenience of oral administration, Sivelestat provides an intravenous option for acute settings. The choice of inhibitor and dosing strategy will depend on the specific clinical indication, patient population, and desired therapeutic outcome. Further research, particularly head-to-head comparative studies, will be

invaluable in delineating the distinct advantages of each compound and guiding their optimal use in clinical practice.

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- To cite this document: BenchChem. [Comparative Pharmacokinetics of Alvelestat Tosylate and Similar Neutrophil Elastase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605356#comparative-pharmacokinetics-of-alvelestat-tosylate-and-similar-compounds]

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